4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5/c1-14(2)8-9-27-20-12-17-18(13-23(25)28-21(17)10-15(20)3)22-11-16-6-5-7-19(26-4)24(16)29-22/h5-8,10-13H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLFSIRXLAPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC=C(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as chalcone derivatives, have a wide range of targets due to their diverse applications, ranging from semiconductor properties to biological properties.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been shown to affect a variety of pathways, leading to downstream effects such as antioxidant, anticancer, and anti-inflammatory activities.
Pharmacokinetics
It is known that the lipophilicity of similar compounds can influence their cellular uptake and thus their bioavailability.
Biological Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic derivative belonging to the class of benzofurans and chromones. Its unique structure suggests potential biological activities, which have been the subject of various research studies. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of . The structural formula includes a benzofuran moiety, a chromone ring, and an alkoxy group that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:
-
Anticancer Activity :
- Benzofuran derivatives have shown promising anticancer properties. For instance, studies on related benzofuran compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. These compounds induce apoptosis through caspase-dependent pathways, highlighting their potential as anticancer agents .
- Antimicrobial Effects :
- Neuroprotective Properties :
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition :
- Oxidative Stress Modulation :
-
Signal Transduction Pathways :
- Interference with key signaling pathways involved in cell proliferation and survival can also contribute to the anticancer effects observed with this compound.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Potential
A study synthesized a series of benzofuran-substituted chalcone derivatives, noting that one specific derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 3.81 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial effects of benzofuran derivatives against Staphylococcus aureus. The results indicated that certain derivatives inhibited bacterial growth at low concentrations (IC50 around 2.6 µM), suggesting potential for therapeutic applications .
Study 3: Neuroprotective Effects
Research into neuroprotective properties revealed that certain benzofuran analogs could reduce neuronal death in models of oxidative stress by modulating inflammatory responses, indicating therapeutic potential for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Coumarin Hybrids
Compound 4 (Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate)
- Substituents : Bromine at position 5, hydroxy at position 7, methoxy at position 6.
- Activity: Significant cytotoxic activity against human cancer cell lines but lower cytotoxicity compared to non-brominated precursors .
- Key Difference : The target compound lacks bromine but includes a prenyloxy group, which may reduce cytotoxicity while enhancing membrane permeability.
Compound 5 (Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate)
Prenylated Coumarins
5-Hydroxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one ()
- Substituents : Hydroxy groups at positions 5 and 6, prenyl-like chain at position 6.
- Key Difference : The target compound’s methoxy and benzofuran groups may reduce polarity, improving blood-brain barrier penetration compared to hydroxylated analogs.
Zanthotaxol (9-Hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one)
- Substituents : Prenyl at position 4, hydroxy at position 8.
- Activity: Reported in terpenoid-coumarin hybrids for anticancer activity .
- Key Difference : The target compound’s benzofuran moiety may enhance aromatic stacking interactions with protein targets compared to Zanthotaxol’s simpler furan system.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one ()
- Substituents : Bromophenyl-thiazole at position 3, halogenated benzyloxy at position 7.
- Activity : Likely designed for kinase inhibition due to thiazole and halogenated motifs .
- Key Difference : The target compound’s benzofuran and prenyloxy groups may prioritize antimicrobial over kinase-targeted activity.
Structural-Activity Relationship (SAR) Analysis
Q & A
Q. How can this compound be functionalized for use as a fluorescent probe or biosensor?
- Methodology :
Derivatization : Introduce fluorophores (e.g., dansyl or coumarin derivatives) via click chemistry or esterification.
Photophysical Analysis : Measure quantum yield, Stokes shift, and fluorescence lifetime in buffer systems.
Validation : Test binding affinity to target biomolecules (e.g., albumin) via fluorescence quenching or FRET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
